molecular formula C15H11N B8574495 5-Phenylisoquinoline

5-Phenylisoquinoline

Cat. No. B8574495
M. Wt: 205.25 g/mol
InChI Key: GYJGJXYPSARKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylisoquinoline is a useful research compound. Its molecular formula is C15H11N and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Phenylisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenylisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Phenylisoquinoline

Molecular Formula

C15H11N

Molecular Weight

205.25 g/mol

IUPAC Name

5-phenylisoquinoline

InChI

InChI=1S/C15H11N/c1-2-5-12(6-3-1)14-8-4-7-13-11-16-10-9-15(13)14/h1-11H

InChI Key

GYJGJXYPSARKLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cupric oxide (0.2 g) was added in one portion to a mixture of phenol (2 g, 21 mmol), potassium carbonate (2.7 g, 20 mmol), and 5-bromoisoquinoline (2.1 g, 10 mmol) in pyridine (20 ml) heated at 90° C. under nitrogen. The mixture was then heated at 140° C. for 18 h. After this time the pyridine was removed in vacuo, the residue suspended in ether and the mixture filtered through a pad of silica gel. The solvent was evaporated and the residue purified by column chromatography on silica with ethyl acetate/hexane (1:3-1:1) as eluant to give the title compound as a colourless solid (1.1 g, 49%); δH (CDCl3) 7.1-7.5 (7H, m, ArH), 7.75 (1H, d, J 8 Hz, ArH), 8.02 (1H, d, J 8 Hz, ArH), 8.57 (1H, d, J 8 Hz, ArH), and 9.3 (1H, s, 1-H).
[Compound]
Name
Cupric oxide
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
49%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.